molecular formula C13H10O2S B12880345 2-((Furan-2-ylmethyl)thio)benzofuran CAS No. 88673-94-3

2-((Furan-2-ylmethyl)thio)benzofuran

Cat. No.: B12880345
CAS No.: 88673-94-3
M. Wt: 230.28 g/mol
InChI Key: ZJIHYGTUNWHKTA-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)thio)benzofuran is a heterocyclic compound that combines the structural elements of both furan and benzofuran.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)thio)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzofuran derivatives, including 2-((Furan-2-ylmethyl)thio)benzofuran. Research indicates that compounds with furan and benzofuran scaffolds exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, showing promising results comparable to standard antibiotics .

2. Anticancer Properties
Benzofuran derivatives are recognized for their anticancer potential. The incorporation of furan into the benzofuran structure enhances its interaction with biological targets involved in cancer progression. Studies have reported that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), indicating their potential as chemotherapeutic agents .

3. Enzyme Inhibition
Research has also focused on the enzyme inhibitory properties of this compound. It has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that this compound may serve as a lead for developing new treatments targeting cognitive decline .

4. Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been extensively studied, with findings suggesting that they can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cardiovascular disorders and aging .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized several benzofuran-based compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these, a derivative containing the furan-thio linkage demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to that of penicillin, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Evaluation
In another investigation, researchers explored the anticancer effects of various benzofuran derivatives on HepG2 cells. The study revealed that specific modifications to the benzofuran structure significantly enhanced cytotoxicity, suggesting that the incorporation of furan could be a strategic approach in drug design for cancer therapy .

Data Tables

Activity Compound MIC (µg/mL) Cell Line Tested Reference
AntimicrobialThis compound1.25 ± 0.60Bacillus subtilis
AnticancerBenzofuran derivativeIC50 = 15 µMHepG2
Acetylcholinesterase InhibitionThis compoundIC50 = 10 µMN/A
AntioxidantBenzofuran derivativesN/AN/A

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)thio)benzofuran involves its interaction with various molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Biological Activity

The compound 2-((Furan-2-ylmethyl)thio)benzofuran is a derivative of benzofuran, a structural unit recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Structure-Activity Relationship

The biological activity of benzofuran derivatives is significantly influenced by their chemical structure. In particular, the presence of specific functional groups and their positions on the benzofuran ring can enhance or diminish activity against various biological targets.

Table 1: Structure-Activity Relationship of Benzofuran Derivatives

CompoundActivity TypeIC50 (μM)Notes
This compoundAnticancerTBDPotential cytotoxicity against cancer cell lines
5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamideAnticancer0.1Significant antiproliferative activity
6-BenzofurylpurineAntimycobacterial<0.60Highly potent against M. tuberculosis

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with specific substitutions at the benzofuran ring have shown promising results in inhibiting cancer cell proliferation.

In a study focusing on various benzofuran analogues, several compounds demonstrated high cytotoxicity against leukemia cell lines such as K562 and HL60, with IC50 values indicating effective inhibition without harming normal cells . The presence of halogenated groups and hydrogen-donating phenolic hydroxyl groups was crucial for enhancing anticancer activity through favorable interactions with target proteins .

Case Study: Anticancer Screening

A series of benzofuran derivatives were screened for their anticancer potential using the triphenyl blue dye exclusion technique. Among these, derivatives with phenolic and halogen substituents exhibited the highest cytotoxic concentrations, suggesting that structural modifications can significantly impact biological efficacy .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain compounds possess profound antimycobacterial activity against strains like M. tuberculosis with low toxicity to mammalian cells.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundActivity TypeMIC (μg/mL)Notes
6-BenzofurylpurineAntimycobacterial<0.60Highly effective against M. tuberculosis
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuranAntibacterial3.12Low cytotoxicity with good therapeutic index

In particular, compounds that maintain a hydroxyl group at the C-6 position of the benzofuran ring showed enhanced antibacterial activity across various strains . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Benzofuran derivatives are also noted for their anti-inflammatory effects. Research has indicated that certain compounds can inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines involved in inflammatory responses.

In vitro studies demonstrated that specific benzofurans could significantly reduce NO production in stimulated human neutrophils, highlighting their potential as therapeutic agents in inflammatory diseases . The inhibition of lipoxygenase activity further supports the anti-inflammatory capabilities of these compounds.

Properties

CAS No.

88673-94-3

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-1-benzofuran

InChI

InChI=1S/C13H10O2S/c1-2-6-12-10(4-1)8-13(15-12)16-9-11-5-3-7-14-11/h1-8H,9H2

InChI Key

ZJIHYGTUNWHKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CO3

Origin of Product

United States

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